molecular formula C13H14N2O3 B15377019 2-(1-Methylpyrrolidin-2-ylidene)-1-(4-nitrophenyl)ethanone CAS No. 66075-42-1

2-(1-Methylpyrrolidin-2-ylidene)-1-(4-nitrophenyl)ethanone

Cat. No.: B15377019
CAS No.: 66075-42-1
M. Wt: 246.26 g/mol
InChI Key: KCWXNRHHVYSFJG-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-2-ylidene)-1-(4-nitrophenyl)ethanone is a ketone derivative featuring a 4-nitrophenyl group attached to an ethanone backbone and a 1-methylpyrrolidin-2-ylidene substituent. The 4-nitrophenyl group is a common electron-withdrawing moiety that enhances reactivity and stability, while the methylpyrrolidinylidene substituent may influence solubility and steric interactions.

Properties

CAS No.

66075-42-1

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(1-methylpyrrolidin-2-ylidene)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C13H14N2O3/c1-14-8-2-3-12(14)9-13(16)10-4-6-11(7-5-10)15(17)18/h4-7,9H,2-3,8H2,1H3

InChI Key

KCWXNRHHVYSFJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent on Ethanone Moiety Key Physical Properties
2-(1-Methylpyrrolidin-2-ylidene)-1-(4-nitrophenyl)ethanone (Target) C₁₃H₁₄N₂O₃ (estimated) 258.27 (estimated) 1-Methylpyrrolidin-2-ylidene Data unavailable in evidence
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone C₁₄H₁₄N₃O₃ 280.28 3,5-Dimethylpyrazole DNA photocleaving activity at 1 µg
1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone C₁₄H₁₉N₃O₃ 277.32 4-Ethylpiperazine No biological data reported
1-(4-Nitrophenyl)-2-(2-quinolinylthio)ethanone monohydrobromide C₁₇H₁₂N₂O₃S·BrH 405.27 2-Quinolinylthio Bromide salt enhances solubility
1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone C₁₅H₁₃NO₅ 287.27 4-Hydroxy-2-methoxyphenyl m.p. 149–150°C; Hoesch synthesis

Key Observations :

  • Bioactivity : The pyrazole-substituted analog (C₁₄H₁₄N₃O₃) exhibits potent DNA photocleaving activity under UV light, degrading both supercoiled (SC) and open circular (OC) DNA at low concentrations . This contrasts with the target compound, for which biological data are unavailable.
  • Solubility and Stability: The quinolinylthio derivative (C₁₇H₁₂N₂O₃S·BrH) exists as a hydrobromide salt, likely improving aqueous solubility compared to the neutral target compound .

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